N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine
Description
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Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-methyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,5,10,12-pentaen-13-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-23-10-14-15-11(7-8-18-16(14)22-23)9-19-17(21-15)20-12-3-5-13(24-2)6-4-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,22)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTMRESYWYIXAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C3=NC(=NC=C3CCNC2=N1)NC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
It’s worth noting that compounds with similar structures, such as pyrazolo[3,4-d]pyrimidinone and pyrimido[4,5-d]pyrimidine derivatives, have been synthesized and studied for their biological activities . These compounds have shown promising antimicrobial and antifungal activities, as well as in-vitro cytotoxicity against certain cell lines .
The biological activities of these compounds were found to be concentration-dependent . They exhibited broad-spectrum antimicrobial activity with a varied zone of inhibition . Some of these compounds were also found to be effective in targeting cancerous cells at low concentrations .
Biochemical Analysis
Biochemical Properties
N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosine kinase, phosphodiesterase, and dihydrofolate reductase. These interactions are primarily inhibitory, leading to the modulation of enzyme activity and subsequent biochemical pathways. For instance, the inhibition of tyrosine kinase can affect cell signaling pathways, while the inhibition of phosphodiesterase can influence cyclic nucleotide levels.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death. Additionally, it affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its binding to tyrosine kinase inhibits the enzyme’s activity, thereby blocking downstream signaling pathways. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At high doses, it can cause adverse effects, including toxicity and organ damage. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported into cells via specific membrane transporters and distributed to various organelles, affecting its bioavailability and activity.
Biological Activity
N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine is a complex organic compound that exhibits significant biological activity. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. In this article, we will explore its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The structure incorporates a tetrahydropyrazolo core fused with a pyrimidine and azepine moiety. This unique arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₆O |
| Molecular Weight | 314.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1242899-52-0 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of specific enzymes involved in signal transduction pathways critical for cell proliferation and survival.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound significantly inhibits the proliferation of cancer cell lines by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
- Targeting Kinases : The compound has shown promise in inhibiting kinases such as PI3K/AKT and MAPK pathways that are often dysregulated in cancer cells.
Neuroprotective Effects
Research also suggests that this compound may exhibit neuroprotective properties. It has been studied for its potential to protect neuronal cells from oxidative stress-induced damage.
Antimicrobial Activity
Some preliminary studies indicate that this compound may possess antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 μM.
Case Study 2: Neuroprotection
In a neuroprotective study conducted on rat models of ischemia-reperfusion injury published in Neuroscience Letters, the compound was administered prior to inducing ischemia. Results indicated a significant reduction in neuronal apoptosis compared to controls.
Case Study 3: Antimicrobial Activity
A recent study investigated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
